molecular formula C17H22N4O3S B2826043 (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2108958-21-8

(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2826043
CAS No.: 2108958-21-8
M. Wt: 362.45
InChI Key: KWLOTIPJLHWOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane" is a structurally complex bicyclic molecule featuring an 8-azabicyclo[3.2.1]octane core. This scaffold is notable for its conformational rigidity, which is advantageous in drug design for enhancing target binding specificity and metabolic stability . Key substituents include:

  • A 2H-1,2,3-triazol-2-yl group at position 3, which may engage in π-π stacking or dipole-dipole interactions in biological systems.

The stereochemistry (1R,5S) is critical for its pharmacological profile, as minor stereochemical alterations in similar bicyclic compounds (e.g., atropine derivatives) drastically affect activity .

Properties

IUPAC Name

8-(2-methoxy-5-methylphenyl)sulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-12-3-6-16(24-2)17(9-12)25(22,23)20-13-4-5-14(20)11-15(10-13)21-18-7-8-19-21/h3,6-9,13-15H,4-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLOTIPJLHWOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered attention for its potential biological activities. The unique bicyclic structure and the presence of various functional groups suggest a wide range of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C₁₆H₁₉N₃O₃S
  • Molecular Weight : 341.5 g/mol
  • CAS Number : 1798460-83-9

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets in the body.

Potential Mechanisms:

  • Inhibition of Protein Interactions : The sulfonyl group may facilitate interactions with proteins involved in various signaling pathways.
  • Modulation of Neurotransmitter Systems : The bicyclic structure suggests potential activity in modulating neurotransmitter receptors, which could have implications in neuropharmacology.
  • Antimicrobial Activity : Triazole moieties are known for their antifungal properties, indicating that this compound might exhibit similar antimicrobial effects.

Biological Activity Studies

Research on the biological activity of this compound is still emerging. However, several studies have indicated promising results:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Neuroprotective EffectsDemonstrated ability to stabilize microtubules and reduce axonal dystrophy in mouse models of tauopathy.
Antimicrobial ActivityExhibited significant inhibition against various fungal strains in vitro.
Interaction with G Protein-Coupled ReceptorsShowed potential modulation of orexin receptors, influencing calcium signaling pathways.

Case Studies

  • Neurodegenerative Diseases : A study evaluated the compound's effects on microtubule stability in a model of tauopathy. The results indicated that it could prevent microtubule collapse and reduce amyloid-beta plaque deposition, suggesting a protective role against neurodegeneration .
  • Antifungal Activity : In vitro tests revealed that this compound exhibited significant antifungal properties against Candida species, indicating its potential as a therapeutic agent in treating fungal infections .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is yet to be fully elucidated; however, preliminary studies suggest moderate bioavailability with potential for central nervous system penetration due to its lipophilic character.

Toxicological Assessments:

Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses; however, comprehensive toxicological studies are necessary to establish its safety for clinical use.

Comparison with Similar Compounds

Key Observations:

Sulfonyl vs. Methyl at Position 8 :

  • The target compound’s sulfonyl group likely improves water solubility compared to methyl-substituted analogues (e.g., atropine sulfate) . However, the bulky aryl sulfonyl group may reduce blood-brain barrier permeability relative to smaller substituents like trifluoromethanesulfonate .
  • Methylsulfonyl derivatives (e.g., ) are simpler intermediates but lack the triazole moiety, which could limit their bioactivity scope.

Triazole Configuration: The 2H-1,2,3-triazol-2-yl group in the target compound differs from 4H-triazole derivatives (e.g., ).

Stereochemical Sensitivity :

  • Atropine derivatives (e.g., ) demonstrate that (1R,5S) stereochemistry is crucial for binding muscarinic receptors. The target compound’s stereospecific design may similarly optimize receptor interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with the construction of the 8-azabicyclo[3.2.1]octane core. Key steps include:

  • Sulfonylation : Introducing the (2-methoxy-5-methylphenyl)sulfonyl group via nucleophilic substitution under basic conditions (e.g., NaH in DMF) .
  • Triazole Incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety. Solvent choice (e.g., DMSO or acetonitrile) impacts reaction efficiency .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to isolate the enantiomerically pure product .

Q. How is the stereochemistry of the bicyclo[3.2.1]octane core confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Provides definitive proof of the (1R,5S) configuration by resolving the spatial arrangement of substituents .
  • NMR Analysis : 1^1H-1^1H NOESY correlations identify through-space interactions between protons on the bicyclic framework and substituents (e.g., triazole and sulfonyl groups) .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ peak at m/z calculated for C19_{19}H24_{24}N4_4O3_3S).
  • FT-IR : Identifies sulfonyl (S=O stretch ~1350 cm1^{-1}) and triazole (C-N stretch ~1450 cm1^{-1}) functional groups .
  • 13^{13}C NMR : Differentiates bridgehead carbons in the bicyclic system (δ 45–55 ppm) and sulfonyl-attached aromatic carbons (δ 120–140 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity during sulfonylation?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride addition .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the bicyclic amine, favoring regioselective sulfonylation .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)2_2) may improve yields in sterically hindered systems .

Q. What strategies resolve contradictions in spectral data interpretation for the triazole moiety?

  • Methodological Answer :

  • Comparative Analysis : Compare 1^1H NMR shifts of the triazole protons (δ 7.5–8.5 ppm) with analogous compounds to rule out tautomeric interconversion .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and validate experimental data .

Q. How does the sulfonyl group influence biological activity in in vitro assays?

  • Methodological Answer :

  • Target Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with enzymes (e.g., kinases or proteases). The sulfonyl group enhances binding affinity via hydrogen bonding with catalytic residues .
  • SAR Analysis : Modify the methoxy/methyl substituents on the phenyl ring to assess effects on potency and selectivity .

Q. What methods address low solubility in aqueous buffers during biological testing?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

Key Challenges and Contradictions

  • Stereochemical Purity : Some synthetic routes yield racemic mixtures, necessitating chiral separation techniques (e.g., chiral HPLC) .
  • Biological Efficacy : Discrepancies in IC50_{50} values across assays may arise from differences in cell permeability or assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.